molecular formula C4H5N3O2 B1610676 5-Aminoisoxazole-4-carboxamide CAS No. 95298-76-3

5-Aminoisoxazole-4-carboxamide

Cat. No.: B1610676
CAS No.: 95298-76-3
M. Wt: 127.1 g/mol
InChI Key: BQEXBKQAUDVIGC-UHFFFAOYSA-N
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Description

5-Aminoisoxazole-4-carboxamide is a heterocyclic compound that features an isoxazole ring with an amino group at the 5-position and a carboxamide group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

5-Aminoisoxazole-4-carboxamide, also known as AICAR, is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It primarily targets the AMP-dependent protein kinase (AMPK) and stimulates its activity .

Mode of Action

AICAR interacts with its primary target, AMPK, by activating it. This activation leads to various changes in the cell, including the induction of differentiation in certain cell types, such as monocytic cell lines . It also inhibits TGF-β1-induced fibrosis in other cell types .

Biochemical Pathways

AICAR plays a significant role in the purine metabolism pathway . It induces differentiation of monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion . It also downregulates pyrimidine metabolism pathways and upregulates the gene set involved in the hematopoietic cell lineage .

Pharmacokinetics

The pharmacokinetics of AICAR involve a high clearance rate and poor bioavailability with oral administration

Result of Action

The activation of AMPK by AICAR has been shown to have various molecular and cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . In colon cancer cells, AICAR sensitizes tumor necrosis factor (TNF)–related apoptosis-inducing ligand (TRAIL)– and TNFα-induced apoptosis . It also suppresses myofibroblast differentiation and extracellular matrix (ECM) protein synthesis that occur after alkali injury in corneal fibroblasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoxazole-4-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the amino and carboxamide groups. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and various substituted isoxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Aminoisoxazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoisoxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

Properties

IUPAC Name

5-amino-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEXBKQAUDVIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538549
Record name 5-Amino-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95298-76-3
Record name 5-Amino-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,2-oxazole-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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